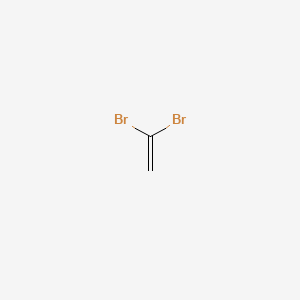

1,1-Dibromoethylene

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,1-Dibromoethylene has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Material Science: The compound is used in the preparation of electronic and optical materials due to its ability to form conjugated enediynes.

Biological Research: It is used in studies involving the synthesis of biologically active compounds with potential anti-HIV, anticancer, antibacterial, and anti-inflammatory properties.

Mécanisme D'action

Target of Action

1,1-Dibromoethylene, also known as Vinylidene bromide, is primarily used in the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes . These compounds play important roles in organic synthesis and have been widely used in the preparation of natural products, pharmaceuticals, and advanced materials .

Mode of Action

The mode of action of this compound involves selective cross-coupling reactions with alkynylaluminums . The oxidative additions of 1,1-dibromoethylenes to Pd–DPPE complex generate the organopalladium(II) bromide intermediates. Then, the transmetalations of alkynylaluminums with these intermediates give complex intermediates and Me 2 AlBr .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of conjugated enediynes and unsymmetrical 1,3-diynes . These compounds are common structural motifs found in biologically active and pharmaceutical compounds, which are known to have anti-HIV, anticancer, antibacterial, and anti-inflammatory properties .

Result of Action

The result of the action of this compound is the production of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes . These compounds have a wide range of applications in the synthesis of natural products, pharmaceuticals, and advanced materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its cross-coupling reactions with alkynylaluminums can be affected by the presence of different Pd–phosphine catalytic systems . .

Analyse Biochimique

Biochemical Properties

1,1-Dibromoethylene plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can bind covalently to cellular macromolecules, causing cellular damage . Additionally, this compound can inhibit certain enzymes by forming adducts with their active sites, thereby disrupting normal biochemical processes .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This compound also affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress . Furthermore, this compound can alter gene expression by modulating the activity of transcription factors that respond to oxidative stress . These changes in gene expression can lead to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the formation of reactive intermediates that can bind to biomolecules . These intermediates can inhibit or activate enzymes by modifying their active sites or by forming covalent adducts with them . For example, the interaction of this compound with cytochrome P450 enzymes leads to the formation of reactive bromine species that can bind to nucleophilic sites on proteins and DNA . This can result in enzyme inhibition, DNA damage, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage . These long-term effects can lead to chronic alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in cellular function . At higher doses, this compound can cause significant toxicity, including neuronal effects, tissue damage, and bromism . Threshold effects have been observed, where the severity of the effects increases sharply beyond a certain dosage . High doses of this compound can also lead to acute toxicity and adverse effects on animal health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination . It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can be further processed by conjugation reactions with glutathione . These conjugates are then excreted from the body . The metabolism of this compound can affect metabolic flux and metabolite levels, particularly those related to oxidative stress and detoxification pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and toxicity . For example, its accumulation in the liver can lead to significant hepatic toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in these compartments can lead to localized oxidative stress and damage to cellular components .

Méthodes De Préparation

1,1-Dibromoethylene can be synthesized through the addition of hydrogen bromide to vinyl bromide in the absence of peroxide radicals . This method ensures the selective formation of this compound without the formation of other isomers. Industrial production methods typically involve the controlled addition of bromine to ethylene under specific reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

1,1-Dibromoethylene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form ethylene or other less brominated compounds.

Cross-Coupling Reactions: It can undergo highly selective cross-coupling reactions with alkynylaluminums to form aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1,1-Dibromoethylene is unique compared to its isomer, 1,2-dibromoethylene, due to its distinct chemical structure and reactivity. While both compounds are used in industrial applications, this compound is more commonly used as a fuel additive and in the synthesis of conjugated enediynes . Similar compounds include:

1,2-Dibromoethylene: Used in the synthesis of various organic compounds.

1,2-Dibromoethane:

Propriétés

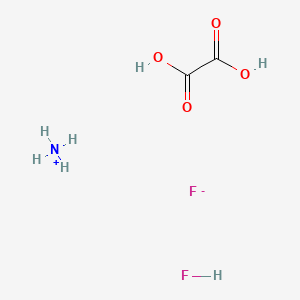

IUPAC Name |

1,1-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJPYXAFGKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51736-72-2 | |

| Record name | Poly(vinylidene bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073126 | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-92-0 | |

| Record name | Ethene, 1,1-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula, weight, and key spectroscopic data for Vinylidene Bromide?

A1: Vinylidene Bromide (1,1-Dibromoethylene) has the molecular formula C2H2Br2. Its molecular weight is 185.83 g/mol. Key spectroscopic data includes infrared (IR) analysis, which has been instrumental in characterizing the vibrational frequencies of the molecule and its polymerized forms. []

Q2: What are the primary applications of Vinylidene Bromide?

A2: Vinylidene Bromide serves as a crucial building block in organic synthesis. It is widely utilized in palladium-catalyzed coupling reactions to produce various substituted thiophene derivatives. These derivatives find applications in materials science and pharmaceuticals. [] Additionally, Vinylidene Bromide plays a vital role in synthesizing conjugated enediynes and unsymmetrical 1,3-diynes through selective cross-coupling reactions with alkynylaluminums. []

Q3: What insights have computational chemistry and modeling provided into Vinylidene Bromide?

A4: Computational studies, including ab initio potential energy calculations, have been crucial in elucidating the photodissociation mechanisms of Vinylidene Bromide. These studies help explain the formation of specific photoproducts like Br2 and their vibrational and rotational energy distributions. [] Additionally, RRKM calculations have been employed to predict the dissociation rates of Vinylidene Bromide through different electronic states. []

Q4: How does the structure of Vinylidene Bromide influence its reactivity?

A5: The presence of two bromine atoms on the same carbon atom (geminal dibromide) in Vinylidene Bromide significantly influences its reactivity. This structural feature makes it susceptible to elimination reactions, leading to the formation of acetylenic compounds. [] Moreover, the presence of a carbon-carbon double bond conjugated with the dibromovinyl group further enhances its reactivity in various chemical transformations.

Q5: What are the known methods for synthesizing Vinylidene Bromide?

A6: One method for synthesizing Vinylidene Bromide involves reacting thiophene-2-carboxaldehyde with Carbon Tetrabromide in the presence of triphenylphosphine (PPh3). []

Q6: Are there concerns regarding the stability of Vinylidene Bromide?

A7: Vinylidene Bromide's stability can be a concern, especially at higher temperatures. Thermal degradation studies using techniques like Torsional Braid Analysis (TBA) have shown that it degrades at lower temperatures compared to other halogenated polymers. [] This degradation is primarily attributed to dehydrohalogenation, leading to the formation of conjugated double bonds within the polymer structure. []

Q7: What safety regulations are relevant when working with Vinylidene Bromide?

A8: While specific SHE regulations are not detailed in the provided research, it is crucial to handle Vinylidene Bromide with caution as it is a halogenated hydrocarbon. Appropriate personal protective equipment should be used, and exposure should be minimized. Inhalation toxicity studies highlight the potential health risks associated with exposure to halogenated hydrocarbons. [, ]

Q8: How does Vinylidene Bromide compare to other halogen-containing polymers in terms of thermal stability?

A9: Thermal degradation studies using Torsional Braid Analysis (TBA) suggest that Vinylidene Bromide exhibits lower thermal stability compared to polymers like poly(vinyl fluoride) (PVF) and poly(vinylidene fluoride) (PVdF). [] This difference in stability is attributed to the bond energies of the carbon-halogen bonds, with the C-Br bond being weaker than the C-F bond. []

Q9: What are the environmental concerns associated with Vinylidene Bromide?

A9: While specific environmental impacts are not extensively discussed in the provided research, it is essential to consider the potential ecotoxicological effects of Vinylidene Bromide. Being a halogenated hydrocarbon, it is crucial to handle and dispose of it responsibly to minimize potential harm to the environment.

Q10: What analytical techniques are commonly used to study Vinylidene Bromide?

A10: Researchers utilize various analytical techniques to study Vinylidene Bromide, including:

- Infrared (IR) Spectroscopy: This technique is valuable for identifying and characterizing the vibrational frequencies of Vinylidene Bromide and its polymerized forms. []

- Thermogravimetry: This method is used to study the thermal degradation of Vinylidene Bromide-containing polymers and understand their decomposition pathways. []

- Torsional Braid Analysis (TBA): TBA helps investigate the dynamic mechanical properties of polymers containing Vinylidene Bromide, especially at elevated temperatures where thermal degradation occurs. []

- Cavity Ring-Down Absorption Spectroscopy (CRDS): This sensitive technique allows for the detection and quantification of specific photoproducts, such as Br2, formed during the photodissociation of Vinylidene Bromide. []

- Velocity Ion Imaging: This technique, coupled with time-of-flight mass spectrometry, provides insights into the elimination pathways and kinetic energy release of ionic fragments during the photodissociation of Vinylidene Bromide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)